molecular formula C6H13BrO2S B1581990 (Ethoxycarbonylmethyl)dimethylsulfonium bromide CAS No. 5187-82-6

(Ethoxycarbonylmethyl)dimethylsulfonium bromide

Cat. No. B1581990
CAS RN: 5187-82-6
M. Wt: 229.14 g/mol
InChI Key: JXFPTJYKYKVENJ-UHFFFAOYSA-M
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Description

(Ethoxycarbonylmethyl)dimethylsulfonium bromide is a chemical compound used in the synthesis of α-sulfanyl-β-amino acid derivatives . It has also been used during the cyclopropanation of (-)- (S)-2- (p -tolylsulfinyl)cyclopent-2-enone .


Synthesis Analysis

This compound has been used in the synthesis of α-sulfanyl-β-amino acid derivatives by using nanocrystalline magnesium oxide . It was also used during the cyclopropanation of (-)- (S)-2- (p -tolylsulfinyl)cyclopent-2-enone .


Molecular Structure Analysis

The IUPAC name for this compound is (2-ethoxy-2-oxoethyl)dimethylsulfanium bromide . Its molecular formula is C6H13BrO2S .


Chemical Reactions Analysis

(Ethoxycarbonylmethyl)dimethylsulfonium bromide has been used in the synthesis of α-sulfanyl-β-amino acid derivatives . It has also been used during the cyclopropanation of (-)- (S)-2- (p -tolylsulfinyl)cyclopent-2-enone .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 90-94 °C (lit.) . Its molecular weight is 231.15 g/mol .

Scientific Research Applications

  • Synthesis of Stable Sulfonium Allylides and Oxosulfonium Allylides : This compound was used in the synthesis of stable sulfonium allylides and oxosulfonium allylides. The reaction with different chemicals led to the formation of various allylides in good yield. These compounds were further hydrolyzed under mild conditions to produce 3-acetylallylides (Watanabe, Kinoshita, & Furukawa, 1975).

  • Cyclopropanation of Aromatic Enones : This compound was used in the cyclopropanation of aromatic enones derived from (S)-glyceraldehyde acetonide. The process resulted in cyclopropanation products with excellent yield and good diastereoselectivity. This synthesis formed the basis for developing a new synthetic protocol for l-DCG-IV, an isotype-selective agonist of metabotropic glutamate (Ma, Cao, Wu, & Jiang, 2000).

  • Reactions with N-Nitrosoacetarylamides : The compound was involved in reactions with N-nitrosoacetarylamides, producing various products through azo coupling and 1,3-dipolar cycloadditions. These reactions were significant in understanding the mechanisms of these chemical processes (Sami & Osman, 1976).

  • Synthesis of Substituted [3]dendralenes : It was used in the olefination of 2-phenylethenylidene phosphonoacetate, leading to the formation of reactive [3]dendralenes. These compounds underwent Diels-Alder cyclodimerisation, producing highly functionalised cyclohexenes with high regio- and stereoselectivity (Singh & Ghosh, 2011).

  • Synthesis of 1,3-Butadien-2-ylmethanols : This compound was used to synthesize 1,3-butadien-2-ylmethanols from chiral trans-disubstituted and trisubstituted 2,3-epoxy-1-bromides. This synthesis involved a double one-carbon homologation process (Alcaraz, Cox, Cridland, Kinchin, Morris, & Thompson, 2005).

  • Reactions with Alkyl Nitrite : The compound reacted with isopropyl nitrite to produce α-bromo-α-hydroxyimino compounds. These reactions were essential for understanding the chemistry of sulfonium bromides and their derivatives (Mukaiyama, Saigo, & Takei, 1971).

  • Preparation of Poly(2,5-selenophenediyl-vinylene) Film : It was involved in the preparation of soluble poly(2,5-selenophenediyl-methoxyethylene) by reacting with a base in a mixture of methanol and water. This led to the formation of poly(2,5-selenophenediyl-vinylene) film upon heating (Iwatsuki, Kubo, & Kamei, 1992).

Safety And Hazards

This compound is classified as an eye irritant (Category 2A), skin irritant (Category 2), and may cause respiratory irritation (STOT SE 3) . It is recommended to handle with gloves .

properties

IUPAC Name

(2-ethoxy-2-oxoethyl)-dimethylsulfanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O2S.BrH/c1-4-8-6(7)5-9(2)3;/h4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFPTJYKYKVENJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[S+](C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966203
Record name (2-Ethoxy-2-oxoethyl)(dimethyl)sulfanium bromide
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Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Ethoxycarbonylmethyl)dimethylsulfonium bromide

CAS RN

5187-82-6
Record name Sulfonium, (2-ethoxy-2-oxoethyl)dimethyl-, bromide (1:1)
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Record name Sulfonium, (carbethoxymethyl)dimethyl-, bromide
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Record name Sulfonium, bromide
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Record name (2-Ethoxy-2-oxoethyl)(dimethyl)sulfanium bromide
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Record name (2-ethoxy-2-oxoethyl)dimethylsulphonium bromide
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Synthesis routes and methods I

Procedure details

A solution of ethyl bromoacetate (265 g) and dimethyl sulfide (114 g) in acetone (500 mL) was stirred at room temperature. After three days, the title compound was isolated by filtration of the reaction mixture. Melting point 88°-90° C.
Quantity
265 g
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of ethyl bromoacetate (98%, 287 g, 1.68 mol) and methyl sulfide (99%, 156 mL, 1.25 eq.) in acetone (500 mL) was kept at 15° C. A white precipitate started to appear immediately and became thicker upon stirring. After stirring for 18 h at 22° C., the solid was filtered, washed with acetone (3×100 mL), and dried under vacuum to afford 1 (477 g, 83.4%) as white crystals. 1H NMR (250 MHz, CDCl3) δ 5.20 (s, 2H); 4.29 (q, J=7.2, 2H); 3.46 (s, 6H); 1.32 (t, J=7.2, 3H). 13C NMR (62.5 MHz, CDCl3) δ 164.36; 63.38; 44.38; 25.22; 13.92.
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
156 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Yield
83.4%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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